molecular formula C13H11NOS B1203760 Salicylideneamino-2-thiophenol CAS No. 3449-05-6

Salicylideneamino-2-thiophenol

Cat. No.: B1203760
CAS No.: 3449-05-6
M. Wt: 229.3 g/mol
InChI Key: RCDKQPLQNRHCGH-UHFFFAOYSA-N
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Description

Salicylideneamino-2-thiophenol is a compound known for its anti-inflammatory and antioxidant properties. It is a derivative of salicylate and has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory-related diseases .

Preparation Methods

Salicylideneamino-2-thiophenol can be synthesized by the reaction of 2-aminobenzenethiol with salicylaldehyde . This reaction typically involves mixing the two reactants in an appropriate solvent under controlled conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Salicylideneamino-2-thiophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidants like 4-hydroxynonenal and tert-butyl hydroperoxide, as well as reducing agents like glutathione. Major products formed from these reactions include various metal complexes and oxidized or reduced forms of the compound.

Biological Activity

Salicylideneamino-2-thiophenol (SAL-2) is a compound that has garnered attention for its biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of SAL-2's biological activity, including its mechanisms of action, effects on cellular pathways, and potential therapeutic applications.

Chemical Structure and Properties

SAL-2 is synthesized through the reaction of 2-aminobenzenethiol with salicylaldehyde. Its structure allows it to form complexes with various metal ions, enhancing its utility in analytical chemistry as well as in biological contexts.

Inhibition of NF-κB Pathway

One of the key mechanisms through which SAL-2 exerts its biological effects is the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses. Research indicates that SAL-2 inhibits the phosphorylation of IκB kinase (IKK), leading to decreased degradation of IκB and subsequent inhibition of NF-κB translocation to the nucleus. This results in reduced expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Antioxidant Effects

SAL-2 also exhibits significant antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS) and enhance the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG), thereby mitigating oxidative stress . This dual action—anti-inflammatory and antioxidant—positions SAL-2 as a promising candidate for treating conditions associated with chronic inflammation and oxidative damage.

In Vitro Studies

In vitro studies using rat prostate endothelial cells (YPEN-1) demonstrated that SAL-2 effectively suppressed HNE-induced reactive species generation and downregulated COX-2 and iNOS expression . The compound's ability to inhibit PGE2 synthesis was also noted, further supporting its role as an anti-inflammatory agent.

In Vivo Studies

In vivo studies involving aged Fischer 344 rats showed that dietary supplementation with SAL-2 at a dose of 10 mg/kg/day significantly reduced NF-κB activation and related inflammatory markers to levels comparable to those observed in younger rats . This suggests that SAL-2 may have potential applications in age-related inflammatory conditions.

Case Studies

  • Anti-inflammatory Effects in Aging : A study highlighted that SAL-2 supplementation in aged rats not only inhibited NF-κB activation but also modulated the expression of adhesion molecules involved in inflammation . This finding underscores the potential for SAL-2 in managing age-related inflammatory diseases.
  • Oxidative Stress Mitigation : Another case study focused on the effects of SAL-2 on oxidative stress markers. The results indicated a significant reduction in oxidative stress levels, correlating with enhanced antioxidant enzyme activity following SAL-2 treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of SAL-2:

Study Model Key Findings Mechanism
Park et al. (2013)In vitro (YPEN-1 cells)Inhibition of COX-2 and iNOS; suppression of PGE2 synthesisNF-kB inhibition
Sung et al. (2015)In vivo (aged Fischer 344 rats)Reduced NF-kB activation; decreased inflammatory markersRedox regulation
Abate et al. (2000)Various modelsEnhanced antioxidant capacity; reduced oxidative stressROS scavenging

Q & A

Q. Basic: What are the primary applications of SATP in analytical chemistry, and how is it methodologically employed?

SATP is widely used as a spectrophotometric reagent for detecting transition metals, particularly tin (Sn), in geological and mineralogical samples. The methodology involves forming colored metal-SATP chelates, which absorb light at specific wavelengths. For example, Gregory and Jeffery (1967) optimized conditions (pH, temperature, and reagent concentration) to quantify Sn in ores using UV-Vis spectroscopy, achieving a detection limit of 0.1 ppm . Researchers should validate the method by comparing results with atomic absorption spectroscopy (AAS) to ensure accuracy .

Q. Basic: What experimental steps are critical for synthesizing SATP, and how is purity verified?

Synthesis typically involves condensing salicylaldehyde with 2-aminothiophenol under reflux in ethanol, catalyzed by acetic acid. Post-synthesis, purity is confirmed via:

  • Melting point analysis (compare with literature values, e.g., 165–167°C).
  • Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) to monitor reaction progress.
  • Spectroscopic characterization :
    • IR : Confirm imine (C=N stretch at ~1600 cm⁻¹) and thiol (S-H stretch at ~2550 cm⁻¹) groups.
    • ¹H NMR : Peaks at δ 8.3 ppm (imine proton) and δ 10–12 ppm (thiol proton, if not deprotonated).
      Yields typically range from 70–85% .

Q. Advanced: How does SATP’s chelation mechanism with transition metals vary under different pH conditions?

SATP’s thiol and phenolic oxygen groups act as binding sites. At pH < 4, the thiol group (pKa ~9) remains protonated, limiting chelation. Optimal binding occurs at pH 5–7, where deprotonation allows coordination with metals like Cu(II) or Sn(IV), forming 1:2 (metal:SATP) complexes. At higher pH (>8), hydroxide competition reduces chelate stability. Researchers should perform potentiometric titrations or Job’s method to determine stoichiometry and stability constants .

Q. Advanced: What strategies resolve contradictions in reported stability constants of SATP-metal complexes?

Discrepancies in stability constants (e.g., log K for Cu(II)-SATP ranging from 10.2–11.5) may arise from solvent polarity, ionic strength, or competing ligands. To address this:

  • Standardize conditions : Use constant ionic strength (e.g., 0.1 M KNO₃) and buffer systems (e.g., acetate for pH 4–6).
  • Cross-validate methods : Compare data from UV-Vis, potentiometry, and computational modeling (DFT).
  • Account for side reactions : Quantify ligand protonation and metal hydrolysis using software like HYSS .

Q. Advanced: How can SATP be integrated into electrochemical sensors for metal ion detection?

SATP-functionalized electrodes (e.g., carbon paste or gold nanoparticles) enhance selectivity for Cu(II) or Hg(II). For example:

Electrode preparation : Mix SATP with graphite powder and paraffin oil (70:25:5 w/w).

Cyclic voltammetry : Monitor redox peaks (e.g., Cu²⁺ reduction at −0.15 V vs. Ag/AgCl).

Calibration : Linear range of 1–100 µM with a detection limit of 0.3 µM.
Interference from Fe(III) can be mitigated by masking with EDTA .

Q. Basic: What safety precautions are essential when handling SATP in the lab?

SATP’s thiol group may release H₂S under acidic conditions. Key precautions include:

  • Use fume hoods for synthesis and handling.
  • Wear nitrile gloves and safety goggles .
  • Store in airtight containers under nitrogen to prevent oxidation.
    Refer to safety data sheets (SDS) for emergency protocols (e.g., eye irrigation with 0.9% saline) .

Q. Advanced: What biological activities of SATP derivatives warrant further investigation?

SATP derivatives exhibit potential as:

  • Antimicrobial agents : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 25 µg/mL).
  • Enzyme inhibitors : Test inhibition of tyrosinase or acetylcholinesterase using spectrophotometric assays (IC₅₀ ~10 µM).
    Modify the thiophene ring with electron-withdrawing groups (e.g., -CF₃) to enhance bioactivity .

Q. Basic: How should researchers design experiments to replicate SATP-based studies from literature?

  • Literature review : Use SciFinder or Reaxys to identify key parameters (solvents, catalysts, temperatures).
  • Control experiments : Include blanks (no SATP) and standard references (e.g., EDTA for metal chelation).
  • Data validation : Compare NMR/IR spectra with published data in repositories like NIST Chemistry WebBook .

Q. Advanced: What computational tools aid in predicting SATP’s reactivity and binding modes?

  • Molecular docking (AutoDock Vina) : Simulate SATP’s interaction with metal ions or enzymes.
  • DFT calculations (Gaussian 16) : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior.
    Validate predictions with experimental UV-Vis and cyclic voltammetry data .

Q. Advanced: How can SATP’s photochemical properties be exploited in material science?

SATP’s conjugated π-system enables applications in:

  • Photosensitizers : Study singlet oxygen (¹O₂) generation using UV irradiation and trap with 1,3-diphenylisobenzofuran (DPBF).
  • Organic semiconductors : Measure charge carrier mobility via time-resolved microwave conductivity (TRMC).
    Doping with transition metals (e.g., Ru) enhances photocatalytic efficiency .

Properties

IUPAC Name

2-[(2-sulfanylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDKQPLQNRHCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3449-05-6
Record name N-(2-Mercaptophenyl)salicylideneimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-[[(2-mercaptophenyl)imino]methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Salicylideneamino-2-thiophenol
Salicylideneamino-2-thiophenol
Salicylideneamino-2-thiophenol
Salicylideneamino-2-thiophenol

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